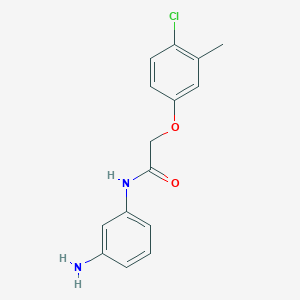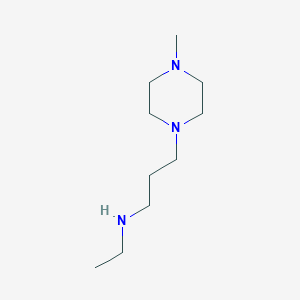![molecular formula C9H10N6O3 B1385263 N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamid CAS No. 352446-19-6](/img/structure/B1385263.png)
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamid
Übersicht
Beschreibung
1,2,3-Triazoles are a class of nitrogen-containing heterocyclic compounds. They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Oxadiazoles are another class of nitrogen-containing heterocycles that have been studied for their potential biological activities.
Molecular Structure Analysis
1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Chemical Reactions Analysis
1,2,3-Triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . Specific chemical reactions involving “N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide” are not available in the literature I have access to.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamid
Arzneimittelforschung: Die einzigartige Struktur von 1,2,3-Triazolen, zu denen auch this compound gehört, wurde in der Arzneimittelforschung umfassend genutzt. Die Fähigkeit dieser Verbindung, die E- oder Z-Amidbindung zu imitieren, macht sie zu einem wertvollen Gerüst in der pharmazeutischen Chemie . Es wurde aufgrund seiner hohen chemischen Stabilität und seiner Fähigkeit zur Wasserstoffbrückenbindung in verschiedene Medikamente wie Antikonvulsiva und Antibiotika integriert .
Organische Synthese: In der organischen Synthese bietet der Triazolring dieser Verbindung eine stabile Plattform für weitere chemische Modifikationen. Seine Trägheit gegenüber sauren oder basischen Bedingungen ermöglicht vielfältige synthetische Anwendungen, einschließlich der Entwicklung neuer synthetischer Methoden .
Polymerchemie: Der Triazol-Kern ist auch in der Polymerchemie von Bedeutung. Seine Robustheit kann die Stabilität von Polymeren verbessern, und sein aromatischer Charakter kann zu den physikalischen Eigenschaften des Materials beitragen, wie z. B. Steifigkeit und thermische Beständigkeit .
Supramolekulare Chemie: Supramolekulare Chemiker haben das starke Dipolmoment und die Wasserstoffbrückenbindungs-Fähigkeit von Triazolen zur Herstellung neuartiger molekularer Anordnungen genutzt. Diese Eigenschaften sind entscheidend für die Gestaltung von Molekülen, die sich zu komplexen Strukturen selbstorganisieren können .
Biokonjugation: Die reaktiven Gruppen der Verbindung machen sie zu einem hervorragenden Kandidaten für Biokonjugationstechniken. Sie kann verwendet werden, um Biomoleküle an verschiedene Substrate oder aneinander zu binden, was bei der Entwicklung gezielter Medikamenten-Abgabesysteme unerlässlich ist .
Chemische Biologie: In der chemischen Biologie dient der Triazolring als vielseitiges Werkzeug zur Untersuchung biologischer Systeme. Er kann verwendet werden, um Biomoleküle zu markieren oder zu immobilisieren, was die Untersuchung biologischer Prozesse auf molekularer Ebene unterstützt .
Fluoreszenz-Bildgebung: Aufgrund seiner fluoreszierenden Eigenschaften kann diese Verbindung in bildgebenden Verfahren verwendet werden. Sie kann bei der Verfolgung der Bewegung von Molekülen innerhalb von Zellen helfen und Einblicke in die zelluläre Dynamik liefern .
Materialwissenschaft: Die Triazolderivate haben Anwendungen in der Materialwissenschaft gefunden, insbesondere bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder mechanischen Eigenschaften. Die Stabilität und Vielseitigkeit des Triazolrings machen ihn für die Herstellung fortschrittlicher Materialien geeignet .
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While some 1,2,3-triazoles have been used in medicinal compounds , the safety and hazards of “N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide” are not available in the literature I have access to.
Zukünftige Richtungen
The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . Future research could focus on the synthesis and characterization of “N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide” and other similar compounds, as well as their potential applications in various fields.
Wirkmechanismus
Mode of action
Compounds containing 1,2,3-triazole and oxadiazole moieties often work by forming hydrogen bonds with their targets, leading to changes in the targets’ function .
Biochemical pathways
1,2,3-triazoles and oxadiazoles are known to affect a wide range of biological pathways due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, which could potentially influence the compound’s bioavailability .
Result of action
1,2,3-triazoles and oxadiazoles have been found to exhibit a wide range of biological activities, including antiproliferative effects .
Action environment
1,2,3-triazoles are known for their high chemical stability, which suggests they may be resistant to various environmental conditions .
Biochemische Analyse
Biochemical Properties
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may interact with proteins involved in cell signaling pathways, affecting their phosphorylation status and activity.
Cellular Effects
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may also affect the expression of genes involved in oxidative stress response and inflammation.
Molecular Mechanism
The molecular mechanism of action of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide involves its interaction with various biomolecules. It can bind to enzymes and proteins, inhibiting or activating their activity. For instance, triazole derivatives are known to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . Additionally, N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that triazole derivatives are generally stable under physiological conditions, but their activity may decrease over time due to degradation . Long-term exposure to N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it may cause toxic or adverse effects, such as liver damage or oxidative stress. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies to determine the optimal dosage for therapeutic use.
Metabolic Pathways
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, it may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . Understanding the transport mechanisms and distribution patterns of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide can provide insights into its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, triazole derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis. Understanding the subcellular localization of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[4-(4-acetyl-5-methyltriazol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O3/c1-4-7(5(2)16)11-14-15(4)9-8(10-6(3)17)12-18-13-9/h1-3H3,(H,10,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPVPXCWCPNOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)


![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)

![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)



![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)



